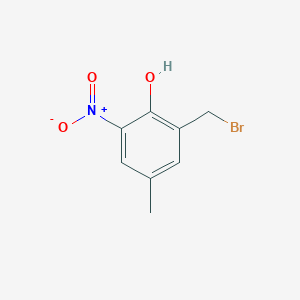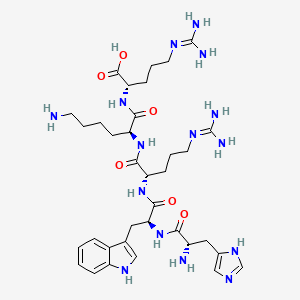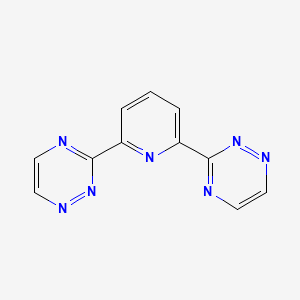![molecular formula C22H46Si5 B14257560 1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene CAS No. 427887-74-9](/img/structure/B14257560.png)
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene is a unique organosilicon compound characterized by its spiro structure and multiple trimethylsilyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene typically involves the use of trimethylsilyl-substituted precursors. One common method involves the reaction of a tetrahedral core molecule with trimethylsilyl groups under specific conditions to achieve the desired spiro structure . The reaction conditions often include the use of radical initiators and controlled temperatures to ensure the formation of the spiro compound without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydrosilanes or other reducing agents to modify the silicon centers.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, oxidizing agents like hydrogen peroxide, and nucleophiles such as alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reactions .
Major Products
The major products formed from these reactions include various silanol, siloxane, and substituted organosilicon compounds, which can be further utilized in materials science and organic synthesis .
Aplicaciones Científicas De Investigación
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene has several scientific research applications:
Medicine: Investigated for its use in the synthesis of silicon-containing pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of porous materials and as a component in advanced polymer synthesis.
Mecanismo De Acción
The mechanism by which 1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene exerts its effects involves the interaction of its silicon centers with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and stability of the compound in different chemical environments. The spiro structure also contributes to its unique properties, allowing it to participate in specific molecular recognition and binding events .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(trimethylsilylethynyl)methane: Another organosilicon compound with multiple trimethylsilyl groups, used in the synthesis of porous materials.
Tris(trimethylsilyl)silane: A radical-based reagent used in organic synthesis and polymerization reactions.
Tetrakis(trimethylsilylethynyl)adamantane: Similar to the target compound, used in the creation of molecular porous materials.
Uniqueness
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene is unique due to its spiro structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular recognition and binding capabilities, as well as in the synthesis of advanced materials with tailored properties .
Propiedades
Número CAS |
427887-74-9 |
|---|---|
Fórmula molecular |
C22H46Si5 |
Peso molecular |
451.0 g/mol |
Nombre IUPAC |
trimethyl-[1,4,4-tris(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-trien-1-yl]silane |
InChI |
InChI=1S/C22H46Si5/c1-23(2,3)21(24(4,5)6)17-18-22(25(7,8)9,26(10,11)12)27(21)19-15-13-14-16-20-27/h13-16,19-20H,17-18H2,1-12H3 |
Clave InChI |
ZXFCAELMCFYOEW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(CCC([Si]12C=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


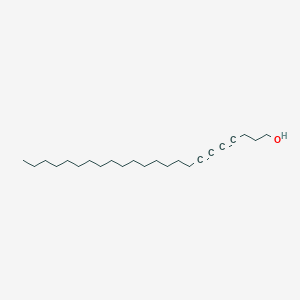
![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
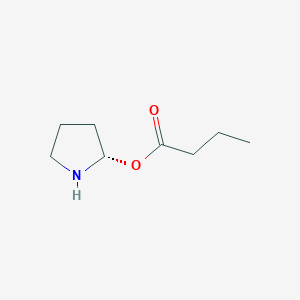
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)

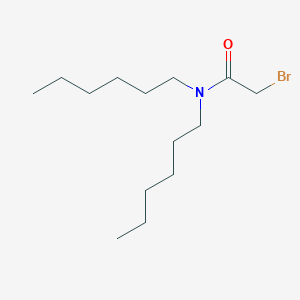

![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)
